molecular formula C15H13N3O2S B5991961 4-ethyl-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile

4-ethyl-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B5991961
M. Wt: 299.3 g/mol
InChI Key: FNXUAVNHTPRYOY-UHFFFAOYSA-N
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Description

4-ethyl-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with thiourea to form 6-ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. This intermediate is then reacted with phenacyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenacyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-ethyl-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an ATP mimetic, binding to the active site of kinases and inhibiting their activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenacylsulfanyl group, in particular, is responsible for its potent kinase inhibitory activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-ethyl-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-12-11(8-16)14(20)18-15(17-12)21-9-13(19)10-6-4-3-5-7-10/h3-7H,2,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXUAVNHTPRYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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